molecular formula C6H8CaO2 B1585277 Calcium sorbate CAS No. 7492-55-9

Calcium sorbate

Cat. No.: B1585277
CAS No.: 7492-55-9
M. Wt: 152.20 g/mol
InChI Key: DNNXNFMUPIEWFD-STWYSWDKSA-N
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Description

Calcium sorbate is the calcium salt of sorbic acid, a polyunsaturated fatty acid. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of molds, yeasts, and some bacteria. Its chemical formula is C₁₂H₁₄CaO₄, and it is known for being very slightly soluble in water and organic solvents .

Mechanism of Action

Target of Action

Calcium sorbate, also known as the calcium salt of trans, trans-2,4-hexadienoic acid , is primarily used as a food preservative . Its primary targets are various types of microorganisms, including bacteria and fungi, that can spoil food. By inhibiting the growth of these microorganisms, this compound helps to extend the shelf life of food products .

Mode of Action

It is believed that this compound interferes with the metabolic processes of the microorganisms, thereby inhibiting their growth . It’s important to note that the effectiveness of this compound can vary depending on the type of microorganism, the environmental conditions, and the food matrix .

Biochemical Pathways

This compound’s action primarily affects the biochemical pathways related to the metabolism of the target microorganisms . By disrupting these pathways, this compound prevents the microorganisms from growing and reproducing, thereby inhibiting their ability to spoil food .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound is absorbed by a diffusion process in the stomach . It might dissociate into its constituents—calcium and sorbate ions—in the small intestine . Accordingly, sorbate from this compound should be bioavailable and absorbed in the same manner as from sorbic acid .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth. This is achieved at the molecular level by interfering with the metabolic processes of the microorganisms . At the cellular level, this results in the inhibition of growth and reproduction of the microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level, temperature, and water activity can affect the antimicrobial effectiveness of this compound . Furthermore, this compound is soluble in water but practically insoluble in ethanol , which can also influence its action depending on the food matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sorbate is synthesized by reacting sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The precipitated this compound is filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium sorbate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium sorbate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its low solubility in water, which makes it suitable for applications where a slow release of the preservative is desired. This property differentiates it from potassium and sodium sorbate, which are more soluble and thus act more quickly .

Properties

CAS No.

7492-55-9

Molecular Formula

C6H8CaO2

Molecular Weight

152.20 g/mol

IUPAC Name

calcium;(2E,4E)-hexa-2,4-dienoate

InChI

InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+;

InChI Key

DNNXNFMUPIEWFD-STWYSWDKSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)O.[Ca]

SMILES

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2]

Canonical SMILES

CC=CC=CC(=O)O.[Ca]

7492-55-9

physical_description

White powder;  [MSDSonline]

solubility

SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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